molecular formula C11H10F4O3 B7762578 Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate

Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate

Cat. No.: B7762578
M. Wt: 266.19 g/mol
InChI Key: JOGYYFKVYBNDGQ-UHFFFAOYSA-N
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Description

Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate is an organic compound with the molecular formula C11H10F4O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atoms of the benzene ring are substituted with a 2,2,3,3-tetrafluoropropoxy group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of the benzoic acid reacts with the hydroxyl group of the tetrafluoropropanol, forming the ester linkage .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate involves its interaction with specific molecular targets and pathways. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate
  • 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid
  • 2,2,3,3-tetrafluoro-1,4-butanediol

Comparison: this compound is unique due to its specific ester linkage and the presence of the tetrafluoropropoxy group. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

IUPAC Name

methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O3/c1-17-9(16)7-2-4-8(5-3-7)18-6-11(14,15)10(12)13/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGYYFKVYBNDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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